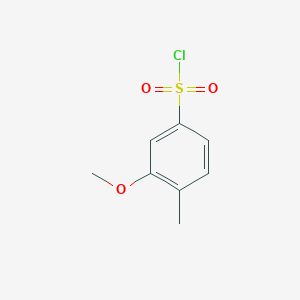

3-Methoxy-4-methylbenzene-1-sulfonyl chloride

説明

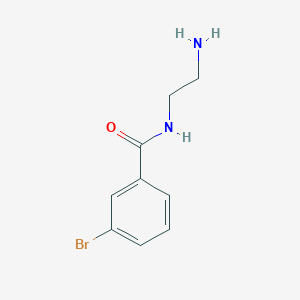

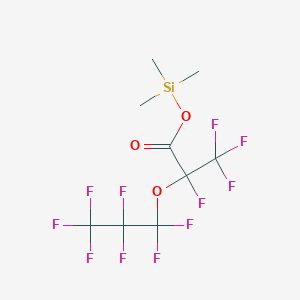

3-Methoxy-4-methylbenzene-1-sulfonyl chloride is a derivative of toluene and contains a sulfonyl chloride (−SO 2 Cl) functional group .

Synthesis Analysis

A two-step mechanism has been proposed for the synthesis of this compound. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . It may be used to synthesize 3- (4-phenylpiperazin-1yl) sulfonyls and N - (1- (4-methoxybenzyl)-3-cyclopropyl-1 H pyrazol-5-yl)-3-methoxybenzenesulfonamide .Molecular Structure Analysis

The molecular structure of 3-Methoxy-4-methylbenzene-1-sulfonyl chloride can be viewed using Java or Javascript .Chemical Reactions Analysis

The chemical reactions of 3-Methoxy-4-methylbenzene-1-sulfonyl chloride involve the formation of sigma bonds with the benzene ring, generating a positively charged benzenonium intermediate . It is also involved in the synthesis of 3- (4-phenylpiperazin-1yl) sulfonyls and N - (1- (4-methoxybenzyl)-3-cyclopropyl-1 H pyrazol-5-yl)-3-methoxybenzenesulfonamide .科学的研究の応用

Electrophilic Aromatic Substitution

This compound can undergo electrophilic aromatic substitution . This is a reaction in which an atom, usually hydrogen, bonded to an aromatic system is replaced by an electrophile . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate, and then a proton is removed from this intermediate, yielding a substituted benzene ring .

Reactions at the Benzylic Position

The compound can participate in reactions at the benzylic position . These reactions include free radical bromination and nucleophilic substitution . The benzylic position refers to a carbon atom located on the alpha position relative to an aromatic ring .

Anti-HIV Pharmaceutical Intermediates

4-Methoxybenzenesulfonyl chloride, a similar compound, is used as an anti-HIV pharmaceutical intermediate . It’s possible that 3-Methoxy-4-methylbenzene-1-sulfonyl chloride could have similar applications.

Protecting Group Agent

The compound can act as a protecting group agent for various nitrogen functions . Protecting groups are functional groups which may be added to a molecule temporarily to prevent certain reactions from occurring during a specific set of reaction conditions .

Insulin Release Studies

The compound could potentially be used in studies related to insulin release . For instance, target compounds were evaluated for their potential to release insulin from MIN6 cell line derived from in-vivo immortalized insulin-secreting pancreatic cells .

Research and Development

The compound is used for research and development purposes . However, it’s advised against medicinal, household or other uses .

作用機序

Target of Action

Based on its chemical structure, it’s likely to interact with proteins or enzymes that have affinity for sulfonyl chloride groups .

Mode of Action

The compound is likely to undergo electrophilic aromatic substitution reactions . In the first, slow or rate-determining step, the electrophile (3-Methoxy-4-methylbenzene-1-sulfonyl chloride) forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate then reacts further to form the final product .

Biochemical Pathways

Given its potential to undergo electrophilic aromatic substitution reactions, it may influence pathways involving aromatic compounds .

Pharmacokinetics

Its predicted density is 1326±006 g/cm3 and its predicted boiling point is 3090±350 °C . These properties may influence its absorption, distribution, metabolism, and excretion in the body.

Result of Action

Its ability to form sigma-bonds with benzene rings suggests it could potentially modify the structure of target molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Methoxy-4-methylbenzene-1-sulfonyl chloride. For instance, its stability may be affected by temperature, as suggested by its predicted boiling point . Additionally, its reactivity may be influenced by the presence of other chemical species in the environment .

Safety and Hazards

3-Methoxy-4-methylbenzene-1-sulfonyl chloride is harmful to aquatic life with long-lasting effects. It causes severe skin burns and eye damage, and may cause an allergic skin reaction . It is advised to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

特性

IUPAC Name |

3-methoxy-4-methylbenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO3S/c1-6-3-4-7(13(9,10)11)5-8(6)12-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WANDMOOEYBNNME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-4-methylbenzene-1-sulfonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl N-[3-(aminomethyl)cyclopentyl]carbamate](/img/structure/B3105271.png)

![6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide hemioxalate](/img/structure/B3105277.png)

![8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B3105287.png)

![Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate](/img/structure/B3105301.png)

![Thiazolo[3,2-a]indole-9-carboxylic acid](/img/structure/B3105362.png)